molecular formula C12H20O11 B1220323 Lactobionic acid delta-lactone CAS No. 5965-65-1

Lactobionic acid delta-lactone

Cat. No. B1220323
CAS RN: 5965-65-1
M. Wt: 340.28 g/mol
InChI Key: FSICMNGKCHFHGP-AMTLMPIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactobiono-1,5-lactone is a D-glucono-1,5-lactone.

Scientific Research Applications

Stability and Stress Response of Lactobionic Acid

Stability and Stress Response of Lactobionic Acid Derivatives Lactobionic acid and its salts, produced by the enzymatic complex of Zymomonas mobilis, are stable under a variety of conditions, including different temperatures, pH levels, and exposure to UV light. They demonstrate degradation only in the presence of hydrogen peroxide, following a zero-order reaction for lactobionate salts and a second-order kinetic for lactobionic acid. This stability is valuable for its applications in the pharmaceutical area (Delagustin et al., 2019).

Analytical Techniques for Lactobionic Acid

Analytical Quantification in Enzymatic Bioconversion High-performance liquid chromatography (HPLC) has been used to separate and quantify mixtures containing lactobionic acid, sorbitol, lactose, and fructose, emerging from the enzymatic bioconversion of fructose and lactose. This quantification is crucial for understanding and optimizing the enzymatic production of lactobionic acid (Pedruzzi et al., 2007).

Thermochemistry of Lactones

Conformation-dependent Reaction Thermochemistry The gas-phase acidities of lactones and the electron affinities of the corresponding lactone enolate radicals have been studied, revealing insights into their thermochemical properties. Such information is vital for understanding the reactivity of lactones in various industrial and pharmaceutical processes (Karty et al., 2002).

Food Industry Applications

Effects on Dairy Products Lactobionic acid has been used as an alternative to glucono-δ-lactone for the production of dairy gels, influencing acidification, rheological properties, sodium mobility, and aroma release. Understanding these effects is crucial for developing new dairy products with desired sensory and structural properties (Ribeiro et al., 2016).

Biotechnological Production

From Whey by Pseudomonas taetrolens The biotechnological production of lactobionic acid from whey using Pseudomonas taetrolens under pH-shift conditions represents an efficient and sustainable method. This approach is especially relevant for leveraging whey, a by-product in the dairy industry, for high-value lactobionic acid production (Alonso et al., 2011).

Bio-production and Future Prospects Lactobionic acid's versatile applications in food, medicine, pharmaceuticals, cosmetics, and chemicals underscore its commercial significance. Recent studies have focused on sustainable and efficient biotechnological production methods, highlighting its role as a biofunctionalization agent in tissue engineering and nanomedicine (Alonso et al., 2013).

properties

CAS RN

5965-65-1

Product Name

Lactobionic acid delta-lactone

Molecular Formula

C12H20O11

Molecular Weight

340.28 g/mol

IUPAC Name

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one

InChI

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

FSICMNGKCHFHGP-AMTLMPIISA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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